2-Bromo-1-ethenyl-4-methoxybenzene
Overview
Description
2-Bromo-1-ethenyl-4-methoxybenzene is a chemical compound with the molecular weight of 215.09 . It is also known by its IUPAC name, 2-bromo-1-ethyl-4-methoxybenzene .
Synthesis Analysis
The synthesis of benzene derivatives like 2-Bromo-1-ethenyl-4-methoxybenzene often involves electrophilic aromatic substitution reactions . The process typically includes the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 2-Bromo-1-ethenyl-4-methoxybenzene can be represented by the InChI code: 1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 .Chemical Reactions Analysis
Benzene derivatives like 2-Bromo-1-ethenyl-4-methoxybenzene can undergo various chemical reactions. For instance, they can participate in nucleophilic reactions, where the effect of directing groups must be taken into account . They can also undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Catalyst in Epoxide Ring-Opening Reactions
2-Bromo-1-ethenyl-4-methoxybenzene has been explored as a catalyst in the cleavage of epoxides into halohydrins. This process occurs regioselectively under neutral and mild conditions in various aprotic solvents, even in the presence of sensitive functional groups, yielding high yields of vicinal iodo alcohols and bromo alcohols (Niknam & Nasehi, 2002).
Synthesis of 2-Hydroxyethyl Thiocyanates
In another study, 2-Bromo-1-ethenyl-4-methoxybenzene was used to facilitate the ring-opening of 1,2-epoxyethanes with ammonium thiocyanate. This process led to the synthesis of 2-hydroxyethyl thiocyanates, which are useful intermediates towards biologically active molecules, with high yield and over 90% regioselectivity (Niknam, 2004).
Electrochemical Reduction Studies
The compound has been involved in studies of electrochemical reduction. For instance, the reduction of methoxychlor, a pesticide, at carbon and silver cathodes in dimethylformamide was investigated using 2-Bromo-1-ethenyl-4-methoxybenzene-related compounds. These studies are crucial for understanding the environmental degradation of such pollutants (McGuire & Peters, 2016).
Radical Cyclization in Organic Synthesis
The compound has been used in the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This process is catalyzed by electrogenerated nickel(I) tetramethylcyclam, demonstrating the compound's utility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Surface Engineering and Spectroscopic Analysis
Research on surface grafted silicon with 2-Bromo-1-ethenyl-4-methoxybenzene derivatives revealed insights into molecular orbital density states and interactions between molecules and substrates. Such studies are pivotal in materials science and surface engineering (Hunger et al., 2006).
Synthesis of Quinolone Antibacterials
The compound has been mentioned in the synthesis of various intermediates for the production of quinolone antibacterials, highlighting its role in medicinal chemistry (Turner & Suto, 1993).
Analysis of Weak Hydrogen Bonds
Studies have explored the equilibrium between different types of weak hydrogen bonds in methoxy-substituted distyrylbenzenes, with 2-Bromo-1-ethenyl-4-methoxybenzene derivatives used for comparative analysis. This research is significant in understanding molecular interactions in complex organic systems (Velde, Geise, & Blockhuys, 2006).
Safety And Hazards
Future Directions
The future directions for the study and use of 2-Bromo-1-ethenyl-4-methoxybenzene could involve further exploration of its reactivity and potential applications in various fields of chemistry. This could include its use in the synthesis of other complex molecules, as well as investigations into its physical and chemical properties .
properties
IUPAC Name |
2-bromo-1-ethenyl-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRSZWBEQHDRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-ethenyl-4-methoxybenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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